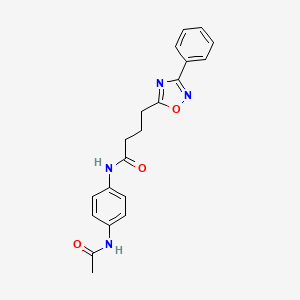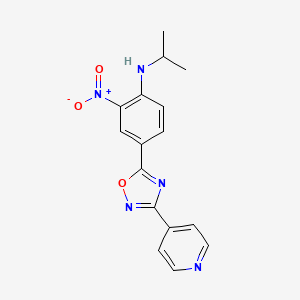
N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline, also known as INPOA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. INPOA is a nitro-substituted aniline derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied.
科学的研究の応用
N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and materials science. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. In neuroscience, this compound has been shown to modulate the activity of ion channels and receptors, leading to potential applications in the treatment of neurological disorders. In materials science, this compound has been used as a precursor for the synthesis of functional materials, such as fluorescent dyes and sensors.
作用機序
The mechanism of action of N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood, but it is believed to involve the modulation of various signaling pathways and ion channels. This compound has been shown to inhibit the activity of protein kinase C and activate the mitogen-activated protein kinase pathway, leading to the induction of apoptosis in cancer cells. In neuroscience, this compound has been shown to modulate the activity of NMDA receptors and voltage-gated sodium channels, leading to potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and reduce cell migration and invasion. In neuronal cells, this compound has been shown to modulate the activity of ion channels and receptors, leading to changes in synaptic transmission and plasticity.
実験室実験の利点と制限
N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has several advantages for lab experiments, including its high potency and selectivity for specific targets, its ability to penetrate cell membranes and blood-brain barrier, and its relative stability and solubility in aqueous solutions. However, this compound also has some limitations, including its potential toxicity and side effects, its limited availability and high cost, and its complex synthesis method.
将来の方向性
There are several future directions for the study of N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline, including the development of more efficient and scalable synthesis methods, the characterization of its pharmacokinetics and pharmacodynamics, and the identification of new targets and applications. In cancer research, this compound could be further optimized for specific cancer types and combined with other therapeutic agents for synergistic effects. In neuroscience, this compound could be tested in animal models of neurological disorders and optimized for its pharmacological properties. In materials science, this compound could be used as a building block for the synthesis of new functional materials with specific properties and applications.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of more efficient synthesis methods, the characterization of its pharmacokinetics and pharmacodynamics, and the identification of new targets and applications.
合成法
N-isopropyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline can be synthesized using a variety of methods, including the reaction of 4-aminopyridine with isopropyl nitrite and 2-nitro-4-chloroaniline, followed by cyclization with potassium carbonate. Another method involves the reaction of 4-aminopyridine with isopropyl nitrite and 2-nitro-4-(4-nitrophenyl)aniline, followed by cyclization with triethylamine. These methods have been optimized to achieve high yields of this compound.
特性
IUPAC Name |
2-nitro-N-propan-2-yl-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-10(2)18-13-4-3-12(9-14(13)21(22)23)16-19-15(20-24-16)11-5-7-17-8-6-11/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGURESFSFOBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718851.png)
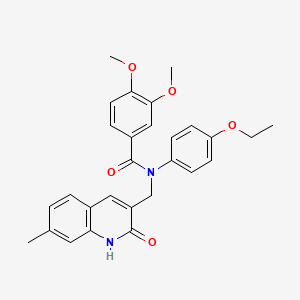
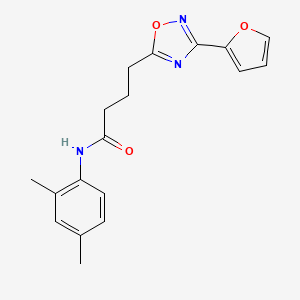
![(E)-N-(2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-2-oxoethyl)-N-benzyl-4-methylbenzenesulfonamide](/img/structure/B7718881.png)
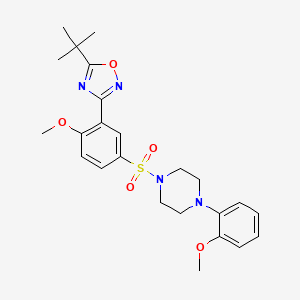
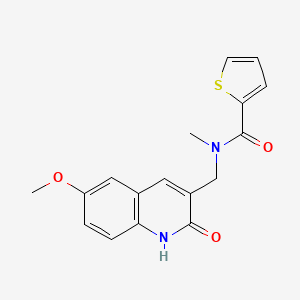
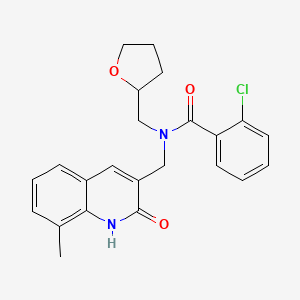
![N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718914.png)

![4-chloro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718919.png)
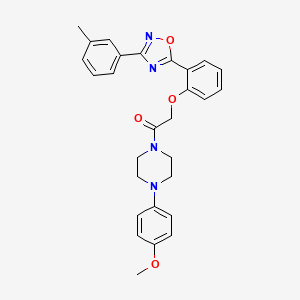
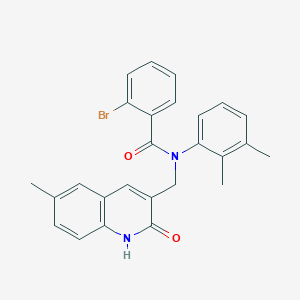
![N-[(2-chlorophenyl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718929.png)
